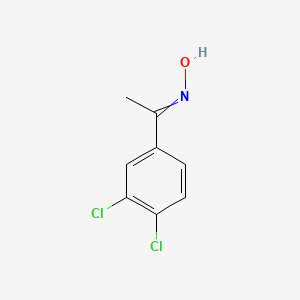
3-(2-Thienyl)aniline
Overview
Description
3-(2-Thienyl)aniline is an organic compound that features a thiophene ring attached to an aniline moiety
Mechanism of Action
- Thiophene derivatives often exhibit pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects . These effects may involve specific protein targets, but further research is needed to pinpoint them.
Target of Action
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the common methods to synthesize 3-(2-Thienyl)aniline is through the Suzuki–Miyaura cross-coupling reaction. This reaction involves the coupling of a thiophene derivative with an aniline derivative in the presence of a palladium catalyst. The reaction is typically carried out in an aqueous environment using a surfactant like Kolliphor EL, which facilitates the formation of nanoreactors, enhancing the efficiency of the reaction .
Industrial Production Methods: In an industrial setting, the Suzuki–Miyaura cross-coupling reaction is scaled up using similar conditions but optimized for larger volumes. The use of eco-friendly solvents and efficient catalysts is emphasized to ensure sustainability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 3-(2-Thienyl)aniline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common, where the thiophene ring can be functionalized using reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Thiophene derivatives with reduced functional groups.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
3-(2-Thienyl)aniline has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Comparison with Similar Compounds
- 2-(2-Thienyl)aniline
- 4-(2-Thienyl)aniline
- 2-(3-Thienyl)aniline
Comparison: 3-(2-Thienyl)aniline is unique due to the position of the thiophene ring, which influences its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different electronic properties and steric effects, making it suitable for specific applications in organic synthesis and material science .
Properties
IUPAC Name |
3-thiophen-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1-7H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTPSMJOCLLMBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383318 | |
| Record name | 3-(2-thienyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92057-12-0 | |
| Record name | 3-(2-thienyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(thiophen-2-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does incorporating 3-(2-Thienyl)aniline influence the performance of titanium dioxide (TiO2) in photoactive assemblies?
A1: The research demonstrates that this compound plays a crucial role in enhancing the photoelectrochemical properties of TiO2. [] When integrated into an assembly with poly 2,2 bithiophene (PBTh) and TiO2, PThA facilitates several beneficial effects:
- Improved Charge Separation & Transfer: PThA enhances the separation and transfer of photogenerated charges within the assembly, leading to increased efficiency. []
- Broadened Light Absorption: The presence of PThA contributes to a wider absorption spectrum, allowing the assembly to harvest light energy from a broader range, including the visible region. []
- Enhanced Conductivity: Both electrochemical impedance spectroscopy (EIS) and optical studies indicate that the inclusion of PThA leads to improved conductivity, particularly AC conductivity. []
Q2: What structural insights about the TiO2/PThA/PBTh assembly were revealed through electrochemical impedance spectroscopy (EIS)?
A2: EIS provided valuable information about the structural characteristics of the TiO2/PThA/PBTh assembly. The studies revealed that: []
- Porous Structure: The assembly exhibits a porous-type structure, which can be advantageous for facilitating electrolyte penetration and increasing the active surface area for electrochemical reactions. []
- Dominant AC Conductivity: EIS confirmed that AC conductivity is significantly higher than DC conductivity within the assembly. This finding suggests that the material's ability to conduct alternating current is superior, potentially influencing its performance in photoelectrochemical applications. []
Q3: Beyond TiO2, are there other materials investigated for use with this compound in photoactive assemblies?
A3: Yes, the research explores the use of this compound with other materials. One study investigated its incorporation into an assembly with Cadmium Sulfide (CdS) and poly 2,2 bithiophene (PBTh). [] Additionally, another study explored its combination with Mg-doped Fe2O3, a ferromagnetic material, in aqueous electrolytes. [] These studies highlight the versatility of PThA in modifying the properties of various materials for potential applications in photoactive devices.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


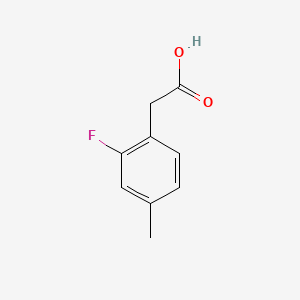

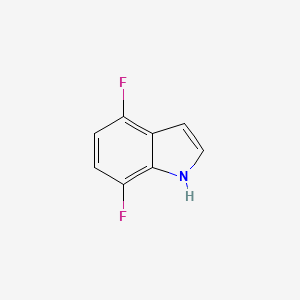
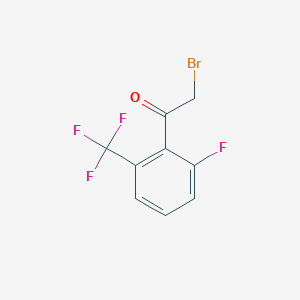
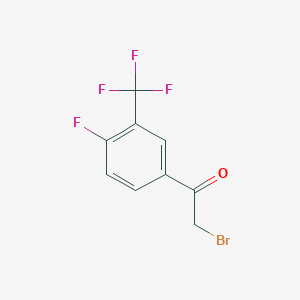


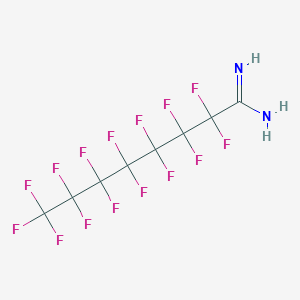
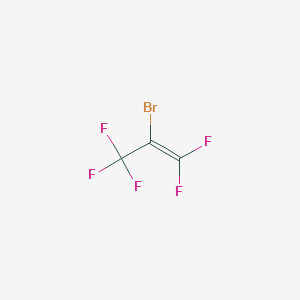
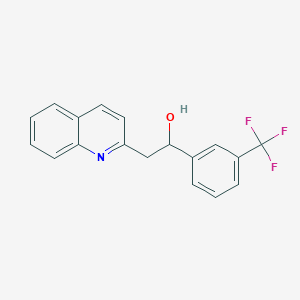

![4-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B1306085.png)
![Ethyl 2-[(2-oxopropyl)thio]acetate](/img/structure/B1306090.png)
